2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one
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Overview
Description
2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one is a heterocyclic compound with the molecular formula C7H5BrO2S. This compound is characterized by a fused ring system containing both sulfur and oxygen atoms, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one typically involves the bromination of a precursor compound, followed by cyclization. One common method involves the reaction of a thienopyran derivative with bromine under controlled conditions to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one involves its interaction with specific molecular targets. For example, it has been shown to exhibit antiproliferative activity by interfering with cellular pathways involved in cell growth and division . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,5-dihydro-thieno[3,2-c]pyran-7-one: A similar compound with a different ring fusion pattern.
7-Bromo-1,4-dihydrothieno[3’,2’5,6]thiopyrano[4,3-c]pyran: Another related compound with a different substitution pattern.
Uniqueness
2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms in the fused ring system.
Properties
IUPAC Name |
2-bromo-4,5-dihydrothieno[2,3-c]pyran-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2S/c8-5-3-4-1-2-10-7(9)6(4)11-5/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFWWWORAMEEBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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